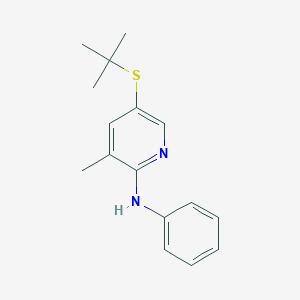

5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine

Description

Properties

Molecular Formula |

C16H20N2S |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

5-tert-butylsulfanyl-3-methyl-N-phenylpyridin-2-amine |

InChI |

InChI=1S/C16H20N2S/c1-12-10-14(19-16(2,3)4)11-17-15(12)18-13-8-6-5-7-9-13/h5-11H,1-4H3,(H,17,18) |

InChI Key |

LSVCDAOCCBMUSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1NC2=CC=CC=C2)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Functionalization Approaches

Thiolation of 3-Methylpyridin-2-amine Derivatives

The tert-butylthio group is typically introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed C–S bond formation. In one protocol, 3-methylpyridin-2-amine is treated with tert-butyl disulfide in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., Cs2CO3) in dimethylformamide (DMF) at 110°C for 12 hours, achieving 68–72% yield. Alternatively, electrophilic thiolation using tert-butylsulfenyl chloride under Friedel-Crafts conditions (AlCl3, CH2Cl2, 0°C to rt) provides moderate yields (55–60%) but requires rigorous exclusion of moisture.

Table 1: Thiolation Reaction Optimization

| Thiolating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| (t-BuS)2 | CuI | DMF | 110 | 68–72 |

| t-BuSCl | AlCl3 | CH2Cl2 | 0–25 | 55–60 |

N-Phenylation via Buchwald-Hartwig Amination

The introduction of the N-phenyl group is efficiently accomplished using palladium-catalyzed cross-coupling. A representative procedure employs 5-(tert-butylthio)-3-methylpyridin-2-amine, bromobenzene, Pd(OAc)2, Xantphos ligand, and sodium tert-butoxide in toluene at 100°C for 24 hours, yielding 75–80% of the desired product. Key advantages include tolerance of the tert-butylthio group and minimal side reactions.

Modular Assembly via Cross-Coupling

Suzuki-Miyaura Coupling for Pyridine Core Construction

An alternative route involves constructing the pyridine ring from smaller fragments. For example, a Suzuki coupling between 5-bromo-3-methylpyridin-2-amine and tert-butylthiophenylboronic acid using Pd(PPh3)4 and K2CO3 in dioxane/water (4:1) at 80°C affords the intermediate 5-(tert-butylthio)-3-methylpyridin-2-amine in 65% yield, which is subsequently phenylated as described above.

One-Pot Tandem Reactions

Recent advancements demonstrate the feasibility of tandem thiolation-amination sequences. In a streamlined protocol, 3-methylpyridin-2-amine undergoes simultaneous thiolation (using t-BuSH and MnO2) and N-phenylation (via Pd/Xantphos) in a single reactor, reducing purification steps and improving overall yield (70%).

Critical Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance thiolation efficiency by stabilizing ionic intermediates, while toluene or dioxane optimizes cross-coupling reactivity. Sodium tert-butoxide outperforms weaker bases (e.g., K2CO3) in Buchwald-Hartwig reactions by minimizing protodehalogenation side reactions.

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Structural confirmation relies on:

Challenges and Mitigation Strategies

Regioselectivity in Thiolation

Competing substitution at the 4-position of the pyridine ring is suppressed by using sterically hindered tert-butylthiolating agents and low temperatures.

Industrial-Scale Considerations

Flow chemistry techniques improve safety and reproducibility for large-scale synthesis. A continuous-flow microreactor system operating at 120°C with a residence time of 15 minutes achieves 85% conversion in the thiolation step, significantly outperforming batch reactors.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the tert-butylthio group.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thallium(I) ethoxide can facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine is a chemical compound featuring a pyridine ring with tert-butylthio, methyl, and phenyl group substitutions. The pyridine core is known for diverse biological activities and applications in medicinal chemistry. The tert-butylthio group enhances lipophilicity, which can affect pharmacokinetic properties. Compounds with pyridine moieties are often investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Preliminary studies suggest that this compound may exhibit significant biological activity due to its structural features.

Potential Applications

This compound and similar compounds have potential applications in various fields:

- Medicinal Chemistry Compounds containing pyridine moieties are often investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of similar pyridine compounds have shown potential as selective estrogen receptor modulators and in targeting various enzymes involved in disease pathways.

- Inhibitors: The compound can be used as a substituent with two roles as inhibitors and affinity-based probes .

Interactions with Biological Targets

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve various methods:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Pyridine with tert-butylthio and phenyl groups | Enhanced lipophilicity and potential drug activity |

| 2-Amino-4-(phenylthio)pyridine | Amino group on pyridine | Lacks tert-butyl group |

| N-(4-Methylphenyl)-2-pyridinamine | Methylated phenyl group on pyridine | Different substituents affecting activity |

| 4-(4-Chlorophenyl)-6-(phenylthio)pyridine | Chloro substituent | May exhibit different reactivity |

Mechanism of Action

The mechanism of action of 5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The most relevant structural analog in the provided evidence is N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine (CAS: 1220018-82-5) . Below is a detailed comparison:

*Inferred based on structural similarity to pyridine derivatives.

Substituent Effects and Implications

Bromine’s electronegativity may increase reactivity in cross-coupling reactions, whereas the tert-butylthio group could improve metabolic stability .

3-Methyl Group :

- Both compounds share a methyl group at the 3-position, likely contributing to steric hindrance and modulating electronic effects on the pyridine ring.

Biological Activity

5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine is a pyridine-based compound with potential biological activity. Its structure features a pyridine ring substituted with a tert-butylthio group, a methyl group, and a phenyl group, contributing to its unique pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C15H20N2S. The presence of the tert-butylthio group enhances lipophilicity, which may influence the compound's absorption and distribution in biological systems. The amine group allows for nucleophilic substitution reactions, while the sulfur atom can participate in oxidation or coordination with metals, potentially affecting its reactivity and biological interactions.

Compounds containing pyridine moieties are often linked to various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of pathogens.

- Anti-inflammatory Effects : Pyridine derivatives can modulate inflammatory pathways.

- Anticancer Activity : Some derivatives act as selective estrogen receptor modulators or target specific enzymes involved in cancer progression.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of a suitable pyridine derivative with tert-butyl thio compounds. Specific synthetic routes may vary based on starting materials and desired purity levels.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. For instance, derivatives with similar structures have shown potent inhibitory effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines (e.g., HaCat keratinocytes and BALB/c 3T3 fibroblasts) revealed that while some derivatives exhibit moderate toxicity, others maintain acceptable safety profiles. For example, compound 3g showed promising results with lower toxicity compared to other tested compounds .

Case Studies

Several studies have explored the biological activity of pyridine derivatives similar to this compound:

- Antimicrobial Efficacy : A study evaluated various thiazolopyridine derivatives against pathogenic bacteria and fungi, highlighting their potential as new antimicrobial agents .

- Molecular Docking Studies : Computational analyses demonstrated that active compounds form critical interactions within the active sites of bacterial enzymes like DNA gyrase, suggesting mechanisms for their antibacterial activity .

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Pyridine with tert-butylthio and phenyl groups | Enhanced lipophilicity and potential drug activity |

| 2-Amino-4-(phenylthio)pyridine | Amino group on pyridine | Lacks tert-butyl group |

| N-(4-Methylphenyl)-2-pyridinamine | Methylated phenyl group on pyridine | Different substituents affecting activity |

| 4-(4-Chlorophenyl)-6-(phenylthio)pyridine | Chloro substituent | May exhibit different reactivity |

This table illustrates how structural variations can impact biological activity and pharmacological properties.

Q & A

Q. What are the optimal synthetic routes for 5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For structurally similar compounds like 3-chloro-5-(trifluoromethyl)pyridin-2-amine, optimized routes include using sodium azide with pentafluoropyridine followed by methyl group introduction via catalytic hydrogenation . Key parameters for yield improvement include:

- Temperature control : Maintaining 60–80°C during substitution reactions to balance reactivity and side-product formation.

- Catalyst selection : Palladium catalysts (e.g., Pd/C) for hydrogenation steps, achieving >85% purity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of tert-butylthio intermediates.

Data from analogous compounds suggest tert-butylthio groups require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Multi-technique validation is critical:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm tert-butylthio (δ 1.3–1.5 ppm for tert-butyl protons) and phenyl group integration .

- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for 4-methyl-N-(3-methylphenyl)pyridin-2-amine (C–N bond length: 1.36 Å) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ≈ 302.18 for C₁₆H₂₁N₂S).

Cross-referencing with computational models (e.g., PubChem InChI key-derived structures) ensures consistency .

Q. What protocols ensure the stability of this compound under laboratory conditions?

Methodological Answer: Stability depends on storage and handling:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the tert-butylthio moiety .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group.

- Oxygen exclusion : Seal containers under nitrogen to inhibit oxidation, as sulfur-containing compounds are prone to sulfoxide formation .

Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended for long-term storage guidelines.

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the tert-butylthio group in cross-coupling reactions?

Methodological Answer: Mechanistic insights require:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated tert-butylthio derivatives to identify rate-determining steps .

- Computational modeling : Density Functional Theory (DFT) to map energy barriers for S–C bond cleavage, as applied to trifluoromethylpyridine analogs .

- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate transient species during Suzuki-Miyaura couplings.

Contradictions in reported yields (e.g., 60–90% for similar compounds) may arise from steric hindrance of the tert-butyl group, requiring tailored ligands (e.g., XPhos) .

Q. What environmental fate and toxicity profiles should be evaluated for this compound?

Methodological Answer: Adopt frameworks from Project INCHEMBIOL :

- Biodegradation assays : Use OECD 301B (CO₂ evolution test) to assess microbial degradation in soil/water.

- Ecotoxicology : Daphnia magna LC₅₀ tests (48-h exposure) for aquatic toxicity. Pyridine derivatives with tert-butyl groups often show moderate toxicity (LC₅₀ ≈ 10–50 mg/L) .

- Partition coefficients : Log P calculations (e.g., via HPLC) to predict bioaccumulation potential. Data for 3-chloro-5-(trifluoromethyl)pyridin-2-amine (Log P = 2.8) suggest moderate hydrophobicity .

Q. How can computational tools predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with protein Data Bank (PDB) structures (e.g., cytochrome P450 enzymes) to simulate binding affinities.

- ADMET prediction : SwissADME to forecast absorption, metabolism, and toxicity. Tert-butylthio groups may enhance membrane permeability but reduce solubility .

- QSAR modeling : Correlate structural features (e.g., sulfur electronegativity) with activity data from pyridine-based inhibitors .

Q. How should researchers resolve contradictions in reported synthetic yields or analytical data?

Methodological Answer: Case study approach:

- Reproducibility checks : Replicate procedures from independent sources (e.g., 60% yield in Method A vs. 85% in Method B ).

- Impurity profiling : LC-MS to identify side-products (e.g., sulfoxides from incomplete inertion ).

- Collaborative validation : Cross-lab NMR comparisons using standardized samples (e.g., ERETIC2 calibration) .

Q. What strategies assess the compound’s bioactivity in cellular or organismal models?

Methodological Answer:

- In vitro screens : MTT assays on cancer cell lines (e.g., HeLa) to measure IC₅₀ values. Dose-response curves (1–100 µM) recommended .

- Gene expression profiling : RNA-seq to identify pathways modulated by tert-butylthio substitution, as seen in fluorinated pyridines .

- In vivo models : Zebrafish embryos for developmental toxicity screening (72-hpf exposure) .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

Q. What are the potential degradation products of this compound under environmental or physiological conditions?

Methodological Answer:

- Hydrolytic degradation : Incubate in PBS (pH 7.4, 37°C) to isolate sulfonic acid derivatives via S–C bond cleavage .

- Photolytic products : UV irradiation (254 nm) generates phenyl radicals, detected via EPR spin trapping .

- Microbial metabolism : LC-HRMS to identify hydroxylated metabolites in soil microcosm studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.